molecular formula C25H16ClN3O4 B2652879 N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 1171728-69-0

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2652879
M. Wt: 457.87
InChI Key: GJCVALZEJOWEMT-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and various spectroscopic properties .

Scientific Research Applications

Antimicrobial Activities

Compounds with structural similarities to N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-oxo-2H-chromene-3-carboxamide have been synthesized and evaluated for their antimicrobial properties. For instance, a series of quinazolinone and thiazolidinone derivatives demonstrated in vitro antibacterial and antifungal activities against strains such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The structural elucidation of these compounds was performed using various spectral analyses, highlighting their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Anti-inflammatory Properties

Research on compounds structurally related to the one has shown potential anti-inflammatory effects. A study investigating the anti-inflammatory properties of peripheral benzodiazepine receptor ligands demonstrated significant inhibition of edema formation, indicating an in vivo anti-inflammatory property (Torres, Nardi, Ferrara, Ribeiro-do-Valle, & Farges, 1999).

Neuroprotective Effects and Neuroinflammation Studies

Some derivatives have been evaluated for their neuroprotective effects against diseases like Alzheimer's. For example, chromenones linked to a 1,2,3-triazole ring system showed promising anti-acetylcholinesterase activity and neuroprotective effects against H2O2-induced cell death in PC12 neurons. This research underscores the potential therapeutic applications of these compounds in neurodegenerative diseases (Saeedi, Safavi, Karimpour-razkenari, Mahdavi, Edraki, Moghadam, Khanavi, & Akbarzadeh, 2017).

Imaging and Diagnostic Applications

Furthermore, compounds with structural similarity have been applied in imaging studies related to neuroinflammation. For instance, 11C-ER176, a radioligand for the 18-kDa translocator protein (TSPO), has been used in PET imaging to study neuroinflammation, demonstrating adequate sensitivity for imaging all three affinity genotypes in the human brain (Ikawa, Lohith, Shrestha, Telu, Zoghbi, Castellano, Taliani, Da Settimo, Fujita, Pike, & Innis, 2017).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It includes looking at safety data sheets and other regulatory information .

Future Directions

This involves discussing potential future research directions or applications for the compound .

properties

IUPAC Name

N-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16ClN3O4/c1-14-27-21-11-8-17(13-19(21)24(31)29(14)18-9-6-16(26)7-10-18)28-23(30)20-12-15-4-2-3-5-22(15)33-25(20)32/h2-13H,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCVALZEJOWEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O)C(=O)N1C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-2-oxo-2H-chromene-3-carboxamide

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